
1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolizine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI))-(9CI) is not fully understood. However, it is believed that this compound exerts its cytotoxic effects by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that plays a crucial role in maintaining tissue homeostasis. It is believed that this compound induces apoptosis by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI))-(9CI) has been found to exhibit several biochemical and physiological effects. In addition to its cytotoxic effects, this compound has been shown to possess antioxidant properties. It has also been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which play crucial roles in the regulation of neurotransmitter levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI))-(9CI) in lab experiments is its potent cytotoxic effects against various cancer cell lines. This makes it an ideal candidate for the development of novel anticancer agents. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI))-(9CI). One area of research that holds promise is the development of novel anticancer agents based on this compound. Another area of research is the investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI))-(9CI) has been achieved using various methods. One of the most commonly used methods involves the reaction of 1,2-diaminocyclohexane with ethyl acetoacetate in the presence of acetic anhydride. This reaction leads to the formation of 1,2,5,6-tetrahydro-4-pyridinecarboxaldehyde, which is then converted into the desired compound by reacting it with nitrous acid.
Applications De Recherche Scientifique
1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI))-(9CI) has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit significant biological activity, particularly in the area of cancer research. Several studies have shown that this compound possesses potent cytotoxic and antiproliferative properties against various cancer cell lines.
Propriétés
Numéro CAS |
154922-76-6 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizine-1-carbaldehyde |
InChI |
InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,5,7-8,11H,2-4H2/t7-,8-/m1/s1 |
Clé InChI |
NDIHBTAFKOBOSL-HTQZYQBOSA-N |
SMILES isomérique |
C1CN2CC=C([C@@H]2[C@@H]1O)C=O |
SMILES |
C1CN2CC=C(C2C1O)C=O |
SMILES canonique |
C1CN2CC=C(C2C1O)C=O |
Synonymes |
1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



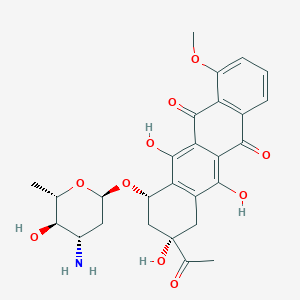

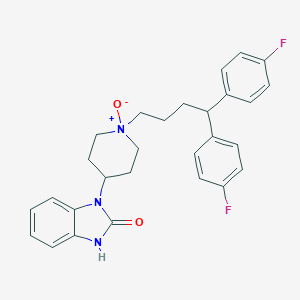
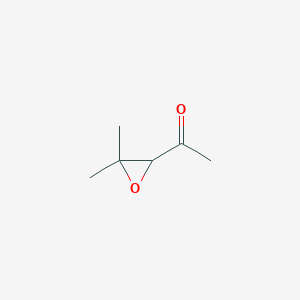
![(E)-3-(2-methylbenzo[d]thiazol-5-yl)prop-2-en-1-ol](/img/structure/B138731.png)
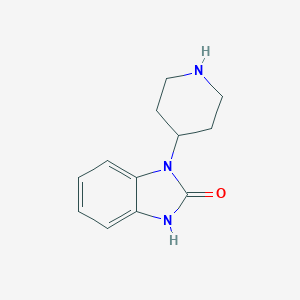
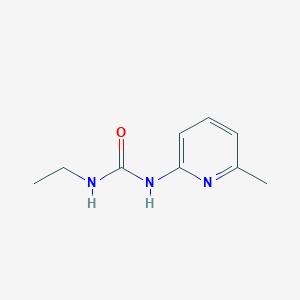
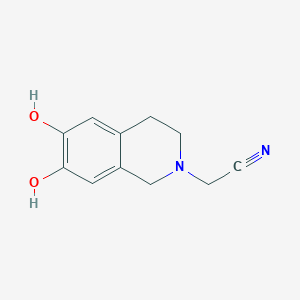
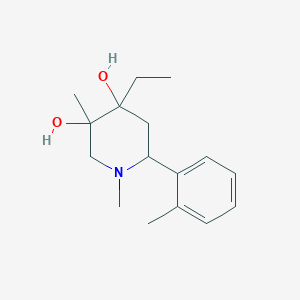
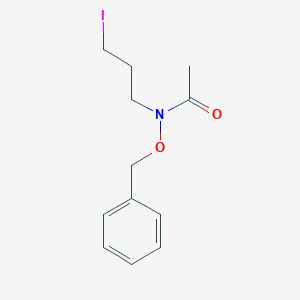
![4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide](/img/structure/B138740.png)
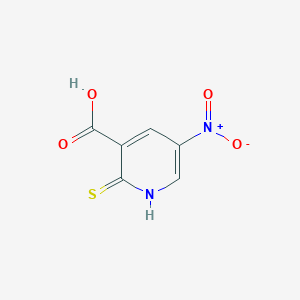
![(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B138742.png)
